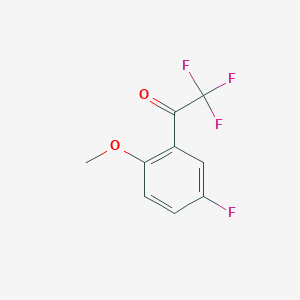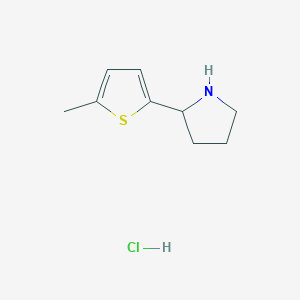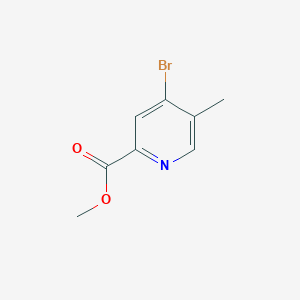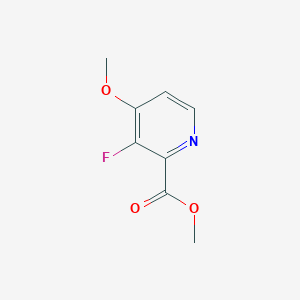![molecular formula C15H12N2O5 B3046604 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid CAS No. 126069-80-5](/img/structure/B3046604.png)
2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid
Übersicht
Beschreibung
2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid is an organic compound with a complex structure that includes a nitrophenyl group and a carbamoyl group attached to a phenylacetic acid backbone
Wirkmechanismus
Mode of Action
It is known that the compound contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . These functional groups may interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
The compound “2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid” is used in organic synthesis and has been used as an herbicide . It is a precursor for many heterocycles . Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids . Both of these processes are useful in the synthesis of many biologically active molecules .
Result of Action
It is known that the compound is used in the synthesis of many biologically active molecules , suggesting that it may have significant effects at the molecular and cellular levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid typically involves multi-step organic reactions. One common method includes the nitration of phenylacetic acid to introduce the nitro group, followed by the formation of the carbamoyl group through a reaction with an appropriate amine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-[(4-nitrophenyl)carbamoyl]phenyl]acetic Acid: Similar structure but with a different position of the nitro group.
2-[2-[(3-aminophenyl)carbamoyl]phenyl]acetic Acid: The nitro group is replaced with an amine group.
2-[2-[(3-methylphenyl)carbamoyl]phenyl]acetic Acid: The nitro group is replaced with a methyl group.
Uniqueness
2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid is unique due to the presence of both a nitrophenyl and a carbamoyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions with various molecular targets.
Eigenschaften
IUPAC Name |
2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-14(19)8-10-4-1-2-7-13(10)15(20)16-11-5-3-6-12(9-11)17(21)22/h1-7,9H,8H2,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNCPFWSAOSRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372222 | |
| Record name | 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126069-80-5 | |
| Record name | 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


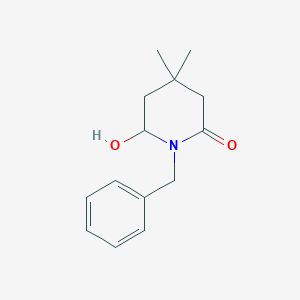
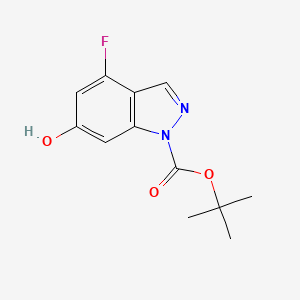
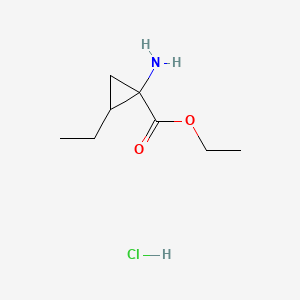

![Cyclopentanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3046527.png)
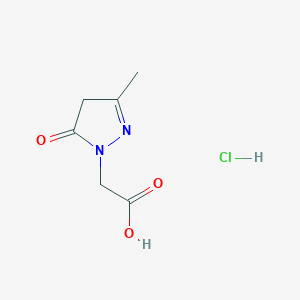
![1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3046531.png)
![8-methoxy-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B3046532.png)

